32-Fold Superior Potency Against Anaerobic Bacteria Compared to Parent Tetracycline
Sancycline demonstrates substantially greater in vitro potency than tetracycline against a large collection of clinically relevant anaerobic bacteria. In a study evaluating 339 strains of anaerobic bacteria, sancycline exhibited an MIC90 of 1 μg/mL, whereas tetracycline required 32 μg/mL to inhibit 90% of the same isolates [1]. This 32-fold difference in MIC90 establishes sancycline as the more potent compound within this clinically important bacterial group.
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | 1 μg/mL |
| Comparator Or Baseline | Tetracycline: 32 μg/mL |
| Quantified Difference | 32-fold lower MIC90 |
| Conditions | 339 strains of anaerobic bacteria; broth microdilution assay |
Why This Matters
Procurement of sancycline over tetracycline is justified when research or screening requires higher intrinsic activity against anaerobic pathogens, reducing the risk of false-negative results due to insufficient potency.
- [1] Wexler, H.M., Molitoris, E., Finegold, S.M. In vitro activities of two new glycylcyclines, N,N-dimethylglycylamido derivatives of minocycline and 6-demethyl-6-deoxytetracycline, against 339 strains of anaerobic bacteria. Antimicrob. Agents Chemother. 38(10), 2513-2515 (1994). View Source
